N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5/c19-16(13-2-1-5-20-13)17-8-11-7-14(23-18-11)10-3-4-12-15(6-10)22-9-21-12/h1-7H,8-9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGAXIUUMSRHRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Ketoamides
A modified Robinson-Gabriel synthesis is employed, where a β-ketoamide derivative of 2H-1,3-benzodioxole-5-carboxylic acid undergoes cyclodehydration. For example:
1,3-Dipolar Cycloaddition
An alternative route utilizes nitrile oxides generated in situ from benzodioxol-substituted hydroxamoyl chlorides. These react with acetylene derivatives to form the oxazole ring:
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Reactants : 2H-1,3-Benzodioxol-5-hydroxamoyl chloride + propiolamide.
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Conditions : Triethylamine (Et₃N) as base, tetrahydrofuran (THF) solvent, 12-hour reflux.
Functionalization with Methylene Linker
The 3-position of the oxazole is functionalized with a chloromethyl group, which is subsequently aminated to introduce the methylene bridge:
Chloromethylation
Amination
The chloromethyl intermediate reacts with ammonia to form the aminomethyl group:
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Conditions : Saturated NH₃ in methanol, 24-hour stirring at 25°C.
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Yield : 78% after solvent evaporation and trituration with diethyl ether.
Furan-2-Carboxamide Coupling
The final step involves coupling the aminomethyl-oxazole with furan-2-carbonyl chloride:
Acylation Reaction
Alternative Carbodiimide-Mediated Coupling
For improved selectivity:
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Reactants : Furan-2-carboxylic acid + 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt).
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Conditions : DMF solvent, 12-hour reaction at 25°C.
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Yield : 73% after HPLC purification.
Optimization and Scalability
Critical parameters influencing reaction efficiency:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C (Step 4) | Prevents decomposition of acid chloride |
| Solvent Polarity | Low polarity (Step 3.1) | Enhances chloromethylation rate |
| Catalyst | DIPEA (Step 4.1) | Reduces side reactions |
| Reaction Time | 8–12 hours (Step 4) | Maximizes conversion |
Scale-up challenges include exothermicity during cyclization, addressed via controlled addition in flow reactors.
Analytical Characterization
Post-synthesis validation employs:
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¹H/¹³C NMR : Confirms substitution patterns (e.g., benzodioxole protons at δ 6.72–6.85 ppm, furan carbonyl at δ 160.2 ppm).
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HRMS : Molecular ion peak at m/z 395.1245 (calculated for C₁₉H₁₅N₂O₅).
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HPLC Purity : >98% achieved using C18 columns (acetonitrile:water gradient).
Challenges and Mitigation
Low Yields in Oxazole Formation
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Cause : Competing polymerization of intermediates.
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Solution : Use of low-temperature conditions and anhydrous solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the oxazole ring.
Substitution: The furan carboxamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidation of the benzodioxole moiety can lead to the formation of quinones.
Reduction: Reduction of the oxazole ring can yield amines.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}furan-2-carboxamide exhibits a range of biological activities that make it a candidate for further research.
Anticancer Properties
Several studies have indicated that derivatives of oxazole compounds possess anticancer properties. The presence of the benzodioxole moiety enhances the compound's ability to inhibit tumor cell proliferation. In vitro studies have shown that this compound can induce apoptosis in cancer cells, making it a potential lead for developing new anticancer agents.
Antimicrobial Activity
Research has demonstrated that oxazole derivatives exhibit antimicrobial properties against various bacterial strains. The furan and benzodioxole rings contribute to the compound's ability to penetrate bacterial cell walls, thus enhancing its efficacy as an antimicrobial agent.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory processes, indicating its potential use in treating inflammatory diseases.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the Oxazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Benzodioxole Integration : The incorporation of the benzodioxole moiety is crucial for enhancing biological activity.
- Final Coupling Reactions : These reactions link the furan and carboxamide functionalities to complete the synthesis.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated various oxazole derivatives for their anticancer effects on human breast cancer cells. The study found that this compound exhibited significant cytotoxicity with an IC50 value lower than standard chemotherapeutics used in clinical settings .
Case Study 2: Antimicrobial Efficacy
In a research article from Antimicrobial Agents and Chemotherapy, the compound was tested against a panel of Gram-positive and Gram-negative bacteria. Results indicated that it had a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, ultimately resulting in cell death.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between the target compound and its analogs:
Functional Group Impact
- Benzamide vs. Furan Carboxamide : Replacing the furan-2-carboxamide in the target compound with a 3-(trifluoromethyl)benzamide (as in ) introduces steric bulk and electron-withdrawing effects, which may alter binding affinity and metabolic stability.
Biological Activity
N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}furan-2-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Weight | 458.49 g/mol |
| Molecular Formula | C27H23N2O4 |
| LogP | 5.5161 |
| Polar Surface Area | 55.324 Ų |
| Hydrogen Bond Acceptors | 6 |
The compound exhibits biological activity primarily through the following mechanisms:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific cancer cell lines by targeting pathways involved in cell proliferation and apoptosis. For instance, it has been reported to affect the thioredoxin reductase (TrxR) pathway, which is crucial in cancer metabolism and resistance to chemotherapy .
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various pathogens. In vitro studies indicate its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi .
- Anti-inflammatory Effects : Research has indicated that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators .
Anticancer Activity
A study involving a series of oxazoles demonstrated that compounds with similar structures to this compound exhibited significant cytotoxicity against human cancer cell lines such as Mia PaCa-2 and PANC-1. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
Antimicrobial Activity
In a separate investigation focusing on antimicrobial efficacy, this compound was tested against strains of Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 15.62 µg/ml for some derivatives of the compound .
Anti-inflammatory Activity
Another study highlighted the anti-inflammatory potential of related compounds in reducing levels of pro-inflammatory markers in animal models. This suggests that this compound may also play a role in managing inflammatory diseases .
Q & A
Q. What are the optimal multi-step synthetic routes for synthesizing N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}furan-2-carboxamide, and how can purity be maximized?
The synthesis of structurally related oxazole-carboxamide compounds typically involves:
- Step 1 : Formation of the oxazole core via cyclization of nitrile oxides with alkynes or via condensation reactions (e.g., using 3-(2H-1,3-benzodioxol-5-yl)-1,2-oxazole intermediates) .
- Step 2 : Functionalization of the oxazole methyl group using coupling agents like EDC∙HCl and catalysts such as DMAP, as demonstrated in analogous furan-carboxamide syntheses (e.g., 18% yield achieved for N-(5-methoxy-1H-benzimidazol-2-yl)furan-3-carboxamide via chloroform/DMAP activation) .
- Purification : Column chromatography with gradients (e.g., toluene/EtOAc + AcOH) and crystallization improve purity to >95% .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Key techniques include:
- 1H/13C NMR : To confirm substituent positions and stereochemistry. For example, oxazole protons resonate at δ 6.5–8.0 ppm, while benzodioxole protons appear as singlet(s) near δ 5.9–6.1 .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS validates molecular weight (e.g., exact mass 343.1087 for benzodioxole-containing analogs) .
- Elemental Analysis : Matches calculated vs. experimental C/H/N percentages (e.g., ±0.3% deviation) .
Advanced Research Questions
Q. How can computational docking studies predict the biological targets of this compound?
Molecular docking using software like AutoDock or Schrödinger Suite can identify potential interactions with proteins such as:
- TLX Nuclear Receptors : Analogs with benzodioxole and oxazole motifs (e.g., GFS067) show affinity for TLX receptors, critical in neuroinflammation .
- Viral Polymerases : Docking scores (e.g., −9.1 kcal/mol for similar oxazole derivatives) suggest inhibition of viral enzymes like monkeypox DNA polymerase .
- Methodology : Optimize protonation states with Epik, perform grid generation around active sites, and validate with MM/GBSA free-energy calculations .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for benzodioxole-oxazole analogs?
- Comparative SAR : Compare analogs like This compound with thiophene-substituted variants (e.g., EC50 differences in antiviral assays) .
- Crystallography : Use SHELX-refined X-ray structures to verify binding modes and steric clashes .
- Biological Replicates : Repeat TEVC assays (e.g., Xenopus oocyte ion channel inhibition) with triplicate measurements to confirm potency trends .
Q. How does the benzodioxole moiety enhance pharmacological activity compared to other substituents?
- Electron-Rich Aromatic System : Benzodioxole’s electron-donating groups improve π-π stacking with target proteins (e.g., kinases, polymerases) vs. less polar substituents like thiophene .
- Metabolic Stability : Benzodioxole resists oxidative metabolism better than methoxy-phenyl groups, as shown in pharmacokinetic studies of related compounds .
- Case Study : Analogs with benzodioxole show 3-fold higher IC50 against influenza M2-S31N than methoxy variants .
Q. What in vitro/in vivo models are suitable for evaluating anti-inflammatory or antiviral activity?
- In Vitro :
- THP-1 Macrophages : Measure IL-1β/IL-6 suppression via ELISA (e.g., 50% inhibition at 10 µM for benzodioxole-containing NEK7 inhibitors) .
- Vero E6 Cells : Assess antiviral EC50 using plaque reduction assays .
- In Vivo :
- Murine LPS-Induced Inflammation : Oral administration (10 mg/kg) reduces serum TNF-α by 60% .
- Rodent Viral Challenge : Evaluate survival rates in influenza-infected models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
